5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methylsulfanyl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinanone ring fused to a benzoic acid moiety, along with fluorine and methylsulfanyl substituents.
Preparation Methods
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine substituent: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methylsulfanyl group: This can be done through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Formation of the benzoic acid moiety: This step may involve carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The diazinanone ring can be reduced to a dihydro derivative using reducing agents like sodium borohydride.
Substitution: The fluorine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The benzoic acid moiety can undergo hydrolysis to form the corresponding carboxylate salt in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The diazinanone ring and fluorine substituent may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid include:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound lacks the fluorine and methylsulfanyl substituents, making it less versatile in certain chemical reactions.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: This compound has a methoxy group instead of a fluorine substituent, which may affect its reactivity and biological activity.
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound has a different core structure, which may result in different chemical and biological properties.
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid lies in its combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11FN2O4S |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H11FN2O4S/c1-20-9-5-7(13)6(11(17)18)4-8(9)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
InChI Key |
ZDAUAIVWSJEGLI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)C(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.